Cas no 2034570-75-5 (5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide)

5-Chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide core linked to a piperidine-methyl moiety substituted with a tetrahydropyran (oxane) ring. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its hybrid heterocyclic framework. The chloro-thiophene moiety enhances electrophilic reactivity, while the oxan-4-yl-piperidine group contributes to improved solubility and bioavailability. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its balanced lipophilicity and steric profile suggest utility in targeting central nervous system (CNS) or enzyme-linked pathways. Rigorous purity and stability under standard conditions ensure reliability in research applications.
5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide structure
2034570-75-5 structure
Product Name:5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
CAS No:2034570-75-5
MF:C16H23ClN2O2S
MW:342.884021997452
CID:5353480
Update Time:2025-06-08

5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
    • 5-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
    • 5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
    • Inchi: 1S/C16H23ClN2O2S/c17-15-2-1-14(22-15)16(20)18-11-12-3-7-19(8-4-12)13-5-9-21-10-6-13/h1-2,12-13H,3-11H2,(H,18,20)
    • InChI Key: XVAHEQGGMBOUDG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NCC2CCN(CC2)C2CCOCC2)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 371
  • XLogP3: 3.4
  • Topological Polar Surface Area: 69.8

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Additional information on 5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Introduction to 5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl)methyl]thiophene-2-carboxamide (CAS No. 2034570-75-5)

5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl)methyl]thiophene-2-carboxamide, identified by its CAS number 2034570-75-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a thiophene core and an amide functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of a piperidine moiety linked to an oxane ring introduces unique conformational flexibility, which is often exploited in drug design to enhance binding affinity and selectivity.

The compound's structure combines several pharmacophoric elements that are well-documented in medicinal chemistry. The thiophene ring is a common scaffold in various bioactive molecules, including antiviral, anticancer, and antimicrobial agents. Its aromaticity and ability to engage in π-stacking interactions make it a valuable component in the design of small-molecule drugs. The amide group, on the other hand, is frequently involved in hydrogen bonding interactions with biological targets, thereby influencing the compound's pharmacokinetic properties.

The N-terminal nitrogen atom of the amide group is further substituted with a piperidine ring, which is known for its ability to modulate receptor binding. Piperidine derivatives are prevalent in approved drugs due to their favorable pharmacokinetic profiles and reduced toxicity. In this compound, the piperidine ring is connected to a methyl group via an oxane (tetrahydropyran) bridge. This oxane linkage not only introduces steric bulk but also provides rotational freedom, allowing the molecule to adopt multiple conformations that may optimize interactions with biological targets.

The chloro substituent at the 5-position of the thiophene ring adds another layer of complexity to the molecule's behavior. Chlorinated heterocycles are often found in bioactive compounds due to their ability to enhance metabolic stability and binding affinity. The chlorine atom can engage in hydrophobic interactions and may also participate in polar interactions through dipole-dipole forces.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic scaffolds. The combination of a thiophene ring with a piperidine moiety has been explored in several drug discovery programs targeting neurological disorders, infectious diseases, and cancer. For instance, thiophene-piperidine hybrids have shown promise as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The amide group in this compound can be further modified to fine-tune its pharmacological properties, making it a versatile starting point for structure-activity relationship (SAR) studies.

The synthesis of 5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl)methyl]thiophene-2-carboxamide involves multi-step organic transformations that require careful optimization. Key steps include the formation of the thiophene-thiazolidine core, followed by functionalization with the piperidine oxide intermediate and subsequent introduction of the amide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the complex carbon framework efficiently.

The compound's potential biological activity has been investigated in several preclinical studies. Initial assays have suggested that it exhibits inhibitory effects on certain enzymes and receptors relevant to human health conditions. For example, preliminary data indicate that it may interfere with the activity of cytochrome P450 enzymes involved in drug metabolism, potentially leading to altered pharmacokinetics when co-administered with other drugs. Additionally, its interaction with GPCRs has been explored, with early findings suggesting potential therapeutic utility in neurological disorders.

The use of computational modeling has been instrumental in understanding the molecular interactions of this compound. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mode at target sites. These studies have highlighted the importance of the oxane bridge in stabilizing specific conformations and enhancing binding affinity. Furthermore, virtual screening techniques have been employed to identify additional analogs with improved properties based on this scaffold.

In conclusion, 5-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl)methyl]thiophene-2-carboxamide (CAS No. 2034570-75-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for future studies aimed at discovering novel therapeutic agents. Continued investigation into its pharmacological profile will be essential to determine its full potential as a drug candidate.

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